
(4-chloro-7-ethoxyquinazolin-6-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chloro-7-ethoxyquinazolin-6-yl) acetate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound features a chloro group at the 4-position, an ethoxy group at the 7-position, and an acetate group at the 6-position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-chloro-7-ethoxyquinazolin-6-yl) acetate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloroquinazoline, which can be achieved through the cyclization of 2-amino-4-chlorobenzonitrile with formamide.
Ethoxylation: The 4-chloroquinazoline undergoes ethoxylation at the 7-position using ethyl iodide in the presence of a base such as potassium carbonate.
Acetylation: The final step involves acetylation at the 6-position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: The chloro group at the 4-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
(4-chloro-7-ethoxyquinazolin-6-yl) acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and antibacterial agents.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (4-chloro-7-ethoxyquinazolin-6-yl) acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Molecular Targets and Pathways:
Enzymes: Kinases, proteases, and oxidoreductases.
Receptors: G-protein coupled receptors and tyrosine kinase receptors.
Comparison with Similar Compounds
- (4-chloro-7-methoxyquinazolin-6-yl) acetate
- (4-chloro-7-ethoxyquinazolin-6-yl) methanol
- (4-chloro-7-ethoxyquinazolin-6-yl) amine
Uniqueness:
- Structural Modifications: The presence of the ethoxy group at the 7-position and the acetate group at the 6-position distinguishes (4-chloro-7-ethoxyquinazolin-6-yl) acetate from its analogs.
- Chemical Properties: These modifications can alter the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications.
Properties
Molecular Formula |
C12H11ClN2O3 |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
(4-chloro-7-ethoxyquinazolin-6-yl) acetate |
InChI |
InChI=1S/C12H11ClN2O3/c1-3-17-10-5-9-8(12(13)15-6-14-9)4-11(10)18-7(2)16/h4-6H,3H2,1-2H3 |
InChI Key |
BPFKLUXBDOFMAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


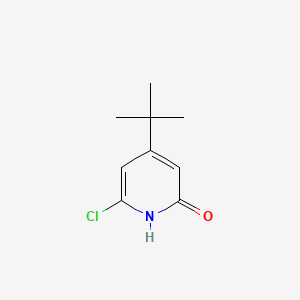
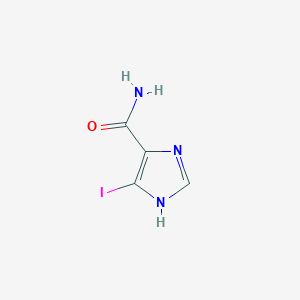
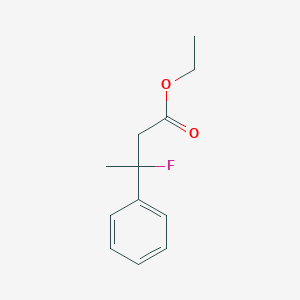
![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
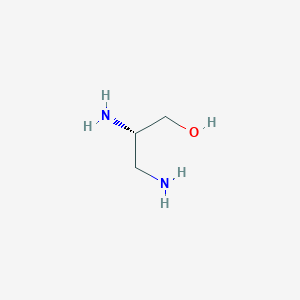
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)

![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)
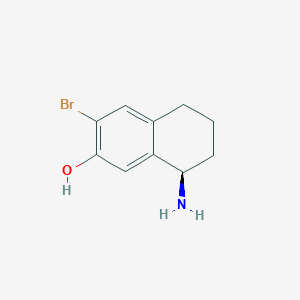

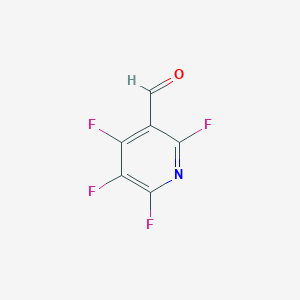

![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)
